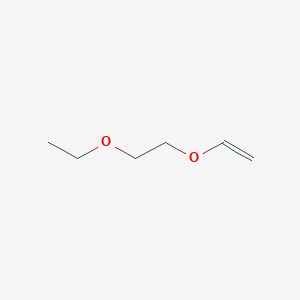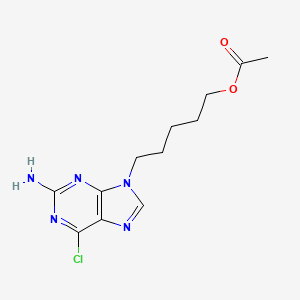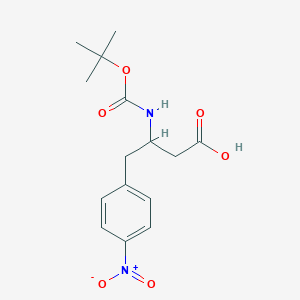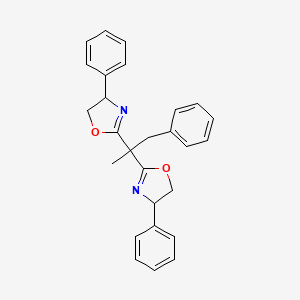
Cyclopenta-1,3-diene;titanium(4+);trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trichloride typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of an organic solvent and a base such as triethylamine or trimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation . The general steps are as follows:
- Dissolve titanium tetrachloride in an organic solvent.
- Cool the solution to 5-10°C.
- Gradually add the base and cyclopentadiene to the solution.
- Stir the mixture at 20-30°C for 5-12 hours.
- Isolate the product by filtration and wash with an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the cyclopentadienyl ligand is replaced by other ligands.
Oxidation-Reduction Reactions: It can be reduced to lower oxidation states or oxidized to higher oxidation states under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other cyclopentadienyl compounds or ligands that can replace the existing ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., hydrogen peroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metallocene complexes, while oxidation-reduction reactions can produce various titanium compounds with different oxidation states .
Scientific Research Applications
Cyclopenta-1,3-diene;titanium(4+);trichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;titanium(4+);trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the titanium center. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Another metallocene compound with similar catalytic properties.
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate: A related compound with different anionic ligands.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trichloride is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic properties. Its ability to act as a catalyst in a wide range of polymerization reactions makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C5H5Cl3Ti |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
QNPFGNWOSOIUGB-UHFFFAOYSA-K |
Canonical SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


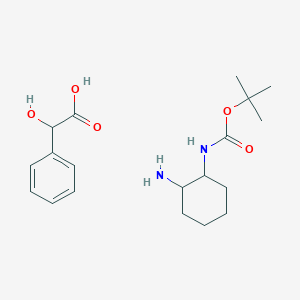

![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
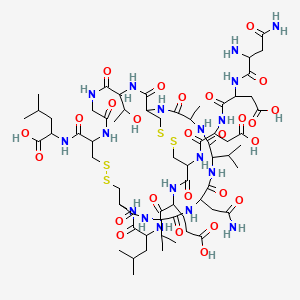

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
